![molecular formula C15H21FN4O B6434981 N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2549045-42-1](/img/structure/B6434981.png)
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide, often referred to as NCPF-MAA, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that is highly soluble in water and has been used in a variety of laboratory experiments. NCPF-MAA has been used in the synthesis of a number of compounds and as a catalyst in a variety of reactions. It is also used in the study of biochemical and physiological effects on cells and tissues.
科学研究应用
NCPF-MAA has a wide range of applications in scientific research. It has been used in the synthesis of a number of compounds, including drugs, and as a catalyst in a variety of reactions. It has also been used in studies of biochemical and physiological effects on cells and tissues. In addition, NCPF-MAA has been used in the study of enzyme inhibition and receptor binding.
作用机制
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which plays a crucial role in regulating cell growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The inhibition of PKB affects the PI3K-PKB-mTOR pathway . This pathway is involved in promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . By inhibiting PKB, this compound disrupts these processes, potentially leading to reduced cell growth and increased cell death .
Pharmacokinetics
Modifications to the structure of these compounds, such as variation of the linker group between the piperidine and the lipophilic substituent, have resulted in potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound can lead to modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that this compound could have potential as an antitumor agent .
实验室实验的优点和局限性
NCPF-MAA has a number of advantages for laboratory experiments. It is a small molecule that is highly soluble in water, making it easy to work with. It is also relatively stable and can be stored for long periods of time. However, NCPF-MAA is not very selective and can interact with a variety of proteins and enzymes, making it difficult to control the effects of the compound.
未来方向
The potential applications of NCPF-MAA are vast and there are a number of possible future directions for research. These include the development of new synthesis methods and the use of NCPF-MAA in the study of enzyme inhibition and receptor binding. In addition, further research could be conducted into the biochemical and physiological effects of NCPF-MAA on cells and tissues. Finally, NCPF-MAA could be used to develop new drugs or to improve existing drugs.
合成方法
NCPF-MAA can be synthesized by a variety of methods. The most common method is the reaction of N-methylacetamide with 6-cyclopropyl-5-fluoropyrimidine. This reaction can be carried out in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction can also be carried out in the presence of a catalyst, such as palladium chloride, to increase the rate of reaction.
属性
IUPAC Name |
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O/c1-10(21)19(2)12-5-7-20(8-6-12)15-13(16)14(11-3-4-11)17-9-18-15/h9,11-12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXGAQXGQSLLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=NC(=C2F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。